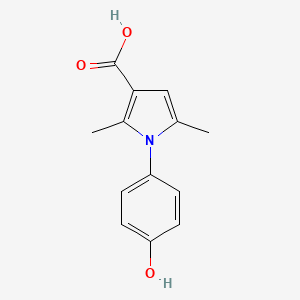

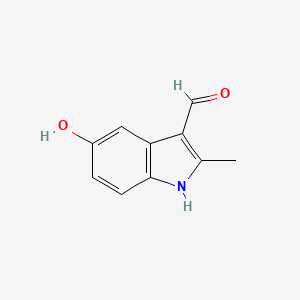

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . It is a useful reagent for regio- and enantioselective preparation of N-alkylated indole- and pyrrole-3-carbaldehydes .

Synthesis Analysis

The synthesis of ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate derivatives started from commercially available ethyl 5-hydroxy-2-methylindole-3-carboxylate, which underwent a protection reaction using acetic anhydride and pyridine . This review highlights the recent advances in 1H-indole-3-carboxaldhyde chemistry via discussing different synthetic procedures developed for the preparation of its derivatives .Molecular Structure Analysis

The molecular structure of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde can be found in various databases .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde can be found in various databases .科学的研究の応用

Synthesis of Indole Derivatives

This compound is used in the synthesis of various indole derivatives, which are prevalent moieties in numerous biologically active compounds. These derivatives have applications in treating cancer cells, microbes, and various disorders .

Inhibitors for 5-Lipoxygenase

It serves as an active compound in the synthesis of 2-phenylthiomethyl-indole derivatives, which are inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory responses .

Precursor for Biologically Active Structures

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde: is an essential precursor for generating biologically active structures through multicomponent reactions (MCRs), offering access to complex molecules .

Mimicking Peptide Structures

Indole derivatives have the unique property of mimicking the structure of peptides, allowing them to bind reversibly to enzymes and exhibit significant physiological and pharmacological activities .

Biosynthetic Pathways in Plants

In plants like Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan and are involved in the biosynthesis of phytoalexins and other compounds .

作用機序

将来の方向性

The field of 1H-indole-3-carbaldehyde derivatives, including 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field .

特性

IUPAC Name |

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(5-12)8-4-7(13)2-3-10(8)11-6/h2-5,11,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXIOENIXSKBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649294 |

Source

|

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

412021-98-8 |

Source

|

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid](/img/structure/B1326690.png)

amino]acetic acid](/img/structure/B1326691.png)

![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)

![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)

![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)